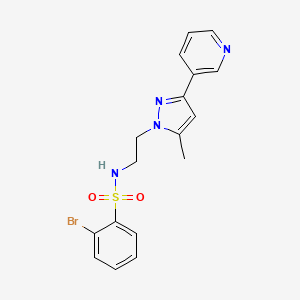

![molecular formula C13H9N3O2S B2992083 N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide CAS No. 328585-95-1](/img/structure/B2992083.png)

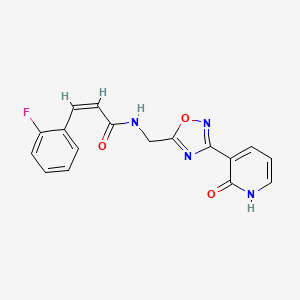

N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-based compounds, such as the one you mentioned, are a significant class of heterocyclic compounds which exhibit interesting applications in the field of medicinal chemistry . They have been used to produce various derivatives through reactions with different electrophiles .

Synthesis Analysis

Thiophene derivatives can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . For instance, a hydrazone ligand containing the thiophene moiety has been prepared via condensation of thiophene-2-carbohydrazide with a suitable aldehyde .Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various techniques such as 1H, 13C NMR, IR, UV–visible, mass spectra, magnetic susceptibility, thermogravimetric analysis (TGA), and powder XRD .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often analyzed using techniques such as infrared, mass spectra, nuclear magnetic resonance, electronic spectra, electron spin resonance, and magnetic moment measurements .科学的研究の応用

Vibrational Spectroscopy and Antibacterial Potential

A study by (Gladkov et al., 2014) explored the vibrational states of a molecule similar to N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide, highlighting its potential as an antibacterial agent. This research utilized vibrational spectroscopy and quantum chemical modeling, emphasizing the importance of such compounds in developing new antibacterial solutions.

Fluorescence Sensing of Metal Ions

The fluorescence properties of a related compound were utilized for sensing Fe3+ ions, as demonstrated in the work by (Fahmi et al., 2019). This application suggests the potential of this compound derivatives in environmental monitoring and analytical chemistry.

Anticancer Applications

A series of N-acylhydrazones containing thiophene nuclei, related to the compound of interest, were evaluated for anticancer activity, as reported by (Cardoso et al., 2017). This study underscores the therapeutic potential of thiophene-2-carbohydrazide derivatives in oncology.

Antioxidant and Antimicrobial Properties

The synthesis and evaluation of thiophene-2-carbohydrazide derivatives for antioxidant and antimicrobial activities were detailed in research by (Gopi et al., 2016). Such studies highlight the broad spectrum of biological applications of thiophene-2-carbohydrazide derivatives, including potential uses in pharmaceuticals and healthcare products.

Photocatalytic Applications

A study by (Lin et al., 2012) on the photocatalytic oxidation of thiophene underlines the utility of thiophene derivatives in environmental remediation and the development of green technologies.

作用機序

Target of Action

The compound, also known as N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide or N-[(2-hydroxy-1H-indol-3-yl)imino]thiophene-2-carboxamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may have multiple targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

将来の方向性

特性

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-12(10-6-3-7-19-10)16-15-11-8-4-1-2-5-9(8)14-13(11)18/h1-7,14,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUYFOYPKJFLOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)

![4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2992008.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2992023.png)